1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde is an organic compound that features an indole core substituted with a tert-butylbenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The final step involves the formylation of the indole nitrogen to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(4-(tert-Butyl)benzyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The indole core and aldehyde group are key functional groups that contribute to its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde: Similar structure with a methyl group instead of a tert-butyl group.
1-Benzyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group, leading to different steric and electronic properties.
1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde:
Uniqueness
1-(4-(tert-Butyl)benzyl)-1H-indole-3-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties
Properties
CAS No. |
405274-91-1 |
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Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H21NO/c1-20(2,3)17-10-8-15(9-11-17)12-21-13-16(14-22)18-6-4-5-7-19(18)21/h4-11,13-14H,12H2,1-3H3 |
InChI Key |
LXRGEFIVLOHFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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